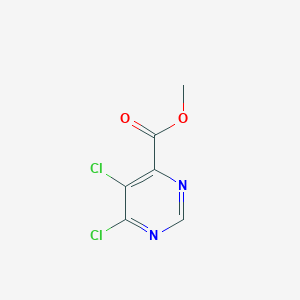
N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride: is a chemical compound with the molecular formula C10H12N2O.ClH. It is a derivative of isoindoline and is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes an isoindoline ring system fused with an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride typically involves the reaction of isoindoline derivatives with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted acetamide derivatives.
Scientific Research Applications
Chemistry: N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: In biological research, the compound is used to study the interactions of isoindoline derivatives with biological targets. It is also used in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness: N-(2,3-dihydro-1H-isoindol-5-yl)acetamide hydrochloride is unique due to its specific isoindoline structure and the presence of the acetamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
412294-03-2 |
|---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-isoindol-5-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c1-7(13)12-10-3-2-8-5-11-6-9(8)4-10;/h2-4,11H,5-6H2,1H3,(H,12,13);1H |
InChI Key |
BSOMJIZKGJDLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(CNC2)C=C1.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



